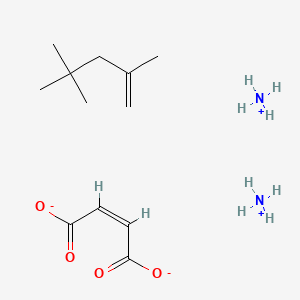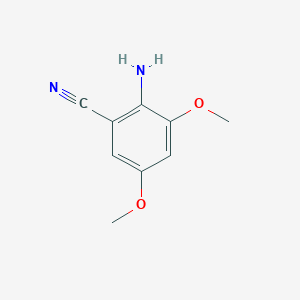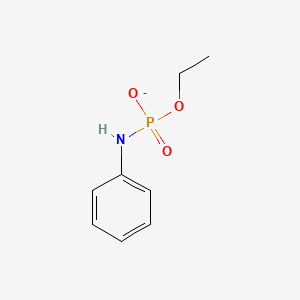![molecular formula C20H34N2O3 B14498069 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-75-9](/img/structure/B14498069.png)
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is an organic compound with a complex structure It is composed of a propyl group attached to a 4-aminobenzoate moiety through a dibutylaminoethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent carboxylation to yield 4-aminobenzoic acid.
Formation of the dibutylaminoethoxy group: This involves the reaction of dibutylamine with ethylene oxide to form 2-(dibutylamino)ethanol.
Esterification: The final step involves the esterification of 4-aminobenzoic acid with 2-(dibutylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: A local anesthetic with a similar ester linkage.
Benzocaine: Another local anesthetic with a simpler structure.
Lidocaine: An amide-based local anesthetic with different pharmacological properties.
Uniqueness
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutylaminoethoxy group provides additional flexibility and potential for interaction with various molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63917-75-9 |
|---|---|
Formule moléculaire |
C20H34N2O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C20H34N2O3/c1-3-5-12-22(13-6-4-2)14-17-24-15-7-16-25-20(23)18-8-10-19(21)11-9-18/h8-11H,3-7,12-17,21H2,1-2H3 |
Clé InChI |
VLNZLRGVZZUCPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
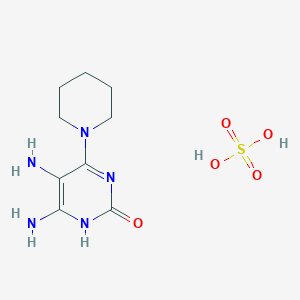
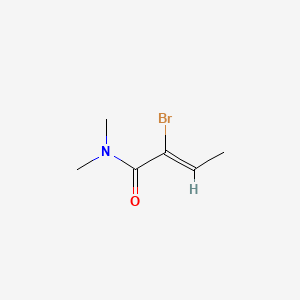
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
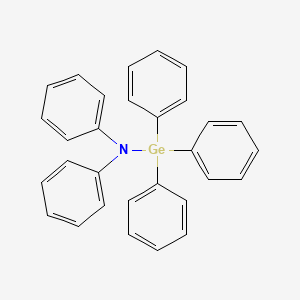
-lambda~5~-phosphane](/img/structure/B14498043.png)
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)


